
1-(4-Hydroxy-3-methoxyphenyl)-propyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methoxyphenyl)-propyne can be synthesized through several methods. One common approach involves the alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)-propyne undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Hydroxy-3-methoxybenzaldehyde.
Reduction: 1-(4-Hydroxy-3-methoxyphenyl)-propene or 1-(4-Hydroxy-3-methoxyphenyl)-propane.
Substitution: Various substituted phenylpropyne derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-methoxyphenyl)-propyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-propyne depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3-methoxyphenyl)-propyne can be compared with other similar compounds such as:
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares the same phenyl ring substitution but lacks the propyne chain.
Eugenol (4-Allyl-2-methoxyphenol): Contains a methoxy group and an allyl chain instead of a propyne chain.
Isoeugenol (4-Propenyl-2-methoxyphenol): Similar to eugenol but with a propenyl chain.
Eigenschaften
CAS-Nummer |
135192-84-6 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-methoxy-4-prop-1-ynylphenol |
InChI |
InChI=1S/C10H10O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,1-2H3 |
InChI-Schlüssel |
BJEHEPQJTRPTDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


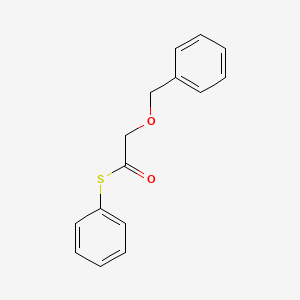
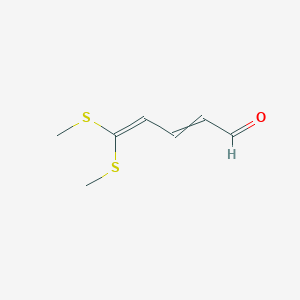
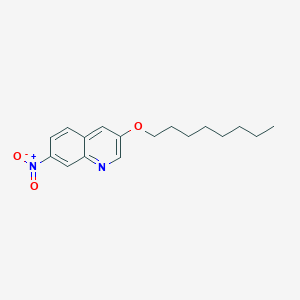
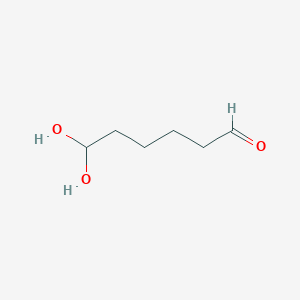
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
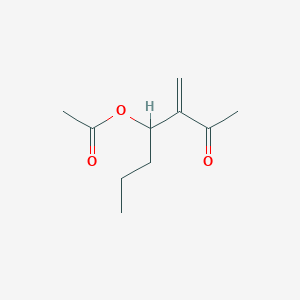
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
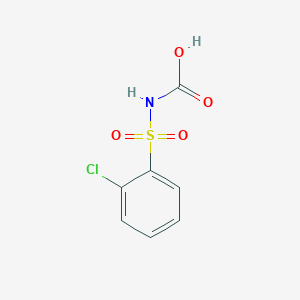
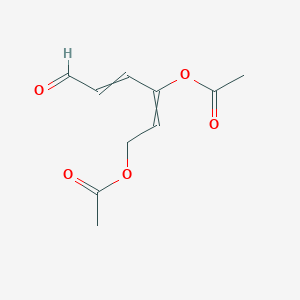
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)
